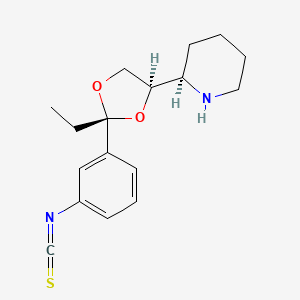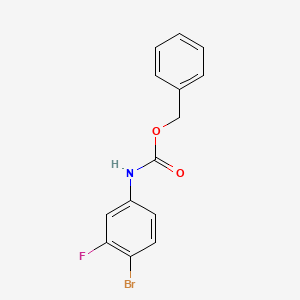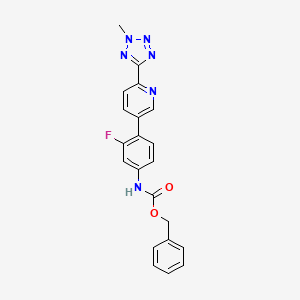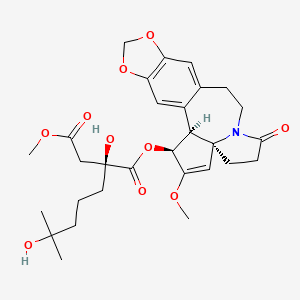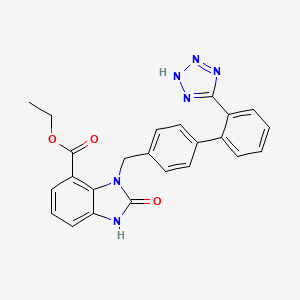
1,1,1-Trichloromethanesulfonic Acid 1,1'-Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is a chemical compound with the molecular formula C2Cl6O5S2 and a molecular weight of 380.87 . This compound is a derivative of 1,1,1-Trichloromethanesulfonic Acid, known for its strong acidic properties and its use in various protonation reactions.
Méthodes De Préparation
The synthesis of 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride typically involves the reaction of 1,1,1-Trichloromethanesulfonic Acid with dehydrating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Des Réactions Chimiques
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is utilized in various scientific research applications:
Chemistry: It serves as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: Its strong acidic properties make it useful in biochemical assays and other biological experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride exerts its effects involves its strong acidic nature, which allows it to protonate various substrates. This protonation can activate or deactivate molecular targets, influencing various chemical pathways and reactions .
Comparaison Avec Des Composés Similaires
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is unique due to its high reactivity and strong acidic properties. Similar compounds include:
1,1,1-Trichloromethanesulfonic Acid: The parent compound, known for its strong acidity and use in protonation reactions.
Methanesulfonic Acid: Another strong acid used in similar applications but with different reactivity and properties.
Trifluoromethanesulfonic Acid: Known for its even stronger acidity and different reactivity profile.
Propriétés
Numéro CAS |
1404116-76-2 |
|---|---|
Formule moléculaire |
C2Cl6O5S2 |
Poids moléculaire |
380.837 |
Nom IUPAC |
trichloromethylsulfonyl trichloromethanesulfonate |
InChI |
InChI=1S/C2Cl6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 |
Clé InChI |
DGCFCIXSJPYNLX-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)OS(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
